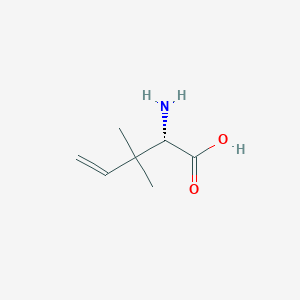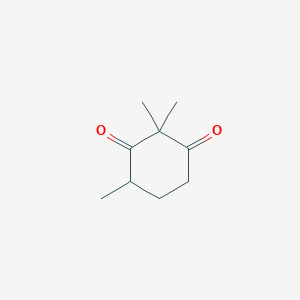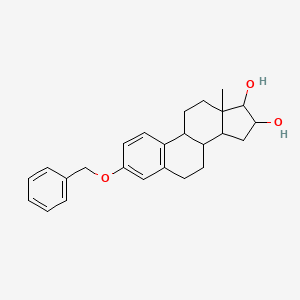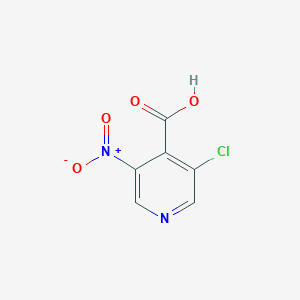
Boc-DL-Cys(Bn)-DL-Ser-OMe
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-DL-Cys(Bn)-DL-Ser-OMe, also known as methyl 2-((tert-butoxycarbonyl)amino)-3-mercaptopropanoate, is a compound used in peptide synthesis. It is a derivative of cysteine and serine, where the cysteine is protected by a tert-butoxycarbonyl group and a benzyl group, and the serine is protected by a methyl ester group. This compound is significant in the field of peptide chemistry due to its stability and reactivity under specific conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boc-DL-Cys(Bn)-DL-Ser-OMe typically involves the protection of cysteine and serine residues. The tert-butoxycarbonyl group is introduced to protect the amino group of cysteine, while the benzyl group protects the thiol group. The serine residue is protected by a methyl ester group. The synthesis involves multiple steps, including:
- Protection of the amino group of cysteine with tert-butoxycarbonyl.
- Protection of the thiol group of cysteine with a benzyl group.
- Protection of the hydroxyl group of serine with a methyl ester group.
- Coupling of the protected cysteine and serine residues using standard peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput techniques allows for efficient production. The reaction conditions are optimized to ensure high yield and purity, often involving the use of specialized solvents and purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Boc-DL-Cys(Bn)-DL-Ser-OMe undergoes various chemical reactions, including:
Oxidation: The thiol group of cysteine can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: The benzyl group can be substituted under specific conditions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Palladium-catalyzed hydrogenation for benzyl group removal.
Major Products Formed
Oxidation: Formation of cystine through disulfide bonds.
Reduction: Regeneration of free thiol groups.
Substitution: Introduction of new functional groups in place of the benzyl group.
Aplicaciones Científicas De Investigación
Boc-DL-Cys(Bn)-DL-Ser-OMe is widely used in scientific research, particularly in:
Chemistry: As a building block in peptide synthesis and for studying peptide bond formation.
Biology: In the synthesis of peptides and proteins for biological studies.
Medicine: For the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for various applications, including cosmetics and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Boc-DL-Cys(Bn)-DL-Ser-OMe involves its role as a protected amino acid derivative in peptide synthesis. The protecting groups (tert-butoxycarbonyl, benzyl, and methyl ester) prevent unwanted side reactions during peptide bond formation. The compound is activated under specific conditions to form peptide bonds, and the protecting groups are subsequently removed to yield the desired peptide.
Comparación Con Compuestos Similares
Similar Compounds
Boc-DL-Cys-OMe: Lacks the benzyl protection on the thiol group.
Boc-L-Cys(Bn)-OMe: Contains only the L-isomer of cysteine.
Boc-DL-Ser-OMe: Contains only the serine residue with a methyl ester protection.
Uniqueness
Boc-DL-Cys(Bn)-DL-Ser-OMe is unique due to its dual protection of cysteine and serine residues, allowing for selective deprotection and functionalization. This makes it a versatile compound in peptide synthesis, enabling the creation of complex peptides with high precision.
Propiedades
IUPAC Name |
methyl 2-[[3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-3-hydroxypropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O6S/c1-19(2,3)27-18(25)21-15(12-28-11-13-8-6-5-7-9-13)16(23)20-14(10-22)17(24)26-4/h5-9,14-15,22H,10-12H2,1-4H3,(H,20,23)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSZAFCQEQCUGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSCC1=CC=CC=C1)C(=O)NC(CO)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl 2-(Acetylamino)-3-O-[2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl]-2-deoxy-alpha-D-galactopyranoside](/img/structure/B12281359.png)
![1-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-3-(1H-indol-3-yl)propan-1-one](/img/structure/B12281369.png)
![(5R)-Hydroxymethyl-3-[(1R)-phenylethyl]-oxazolidin-2-one](/img/structure/B12281377.png)


![tert-Butyl 8-oxo-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B12281408.png)



![10-(Propan-2-yl)-3,10-diazabicyclo[4.3.1]decane](/img/structure/B12281435.png)
![(1S,3S,5R)-rel-spiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane]-3-ol](/img/structure/B12281447.png)

![2-[[2-(Boc-amino)-4-pyridyl]methyl]isoindoline-1,3-dione](/img/structure/B12281454.png)
